molecular formula C31H29N3O5S2 B1677220 MK-0359 CAS No. 346629-30-9

MK-0359

Número de catálogo: B1677220
Número CAS: 346629-30-9
Peso molecular: 587.7 g/mol
Clave InChI: YYGZHVJDHMMABU-OGLMXYFKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK-0359 es un potente e inhibidor oral selectivo de la fosfodiesterasa 4 (PDE4), una clase de enzimas implicadas en la descomposición del monofosfato de adenosina cíclico (AMPc). Este compuesto se ha investigado principalmente por sus posibles aplicaciones terapéuticas en el tratamiento del asma crónica, la enfermedad pulmonar obstructiva crónica (EPOC) y la artritis reumatoide .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MK-0359 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la rentabilidad y la eficiencia, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad y un rendimiento consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

MK-0359 sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como sulfoxidos, sulfonas y compuestos aromáticos sustituidos .

Aplicaciones Científicas De Investigación

Respiratory Diseases

Asthma:
MK-0359 has been evaluated in clinical trials for its efficacy in asthma management. A notable study involved adults with a history of asthma who received either this compound or a placebo for two weeks. The results indicated a significant improvement in lung function, measured by forced expiratory volume (FEV1), with this compound showing a mean difference of 0.09 L compared to placebo (95% CI 0.01, 0.18). Secondary endpoints, including daytime and nighttime asthma symptoms, also demonstrated significant improvements .

Chronic Obstructive Pulmonary Disease (COPD):
The compound has also been investigated for its potential benefits in COPD. Similar mechanisms of action apply, where the inhibition of PDE4 may reduce inflammation and improve airflow in patients suffering from this progressive disease .

Rheumatoid Arthritis

This compound has shown potential in the treatment of rheumatoid arthritis due to its anti-inflammatory properties. Inhibition of PDE4 can lead to decreased production of pro-inflammatory cytokines, thus alleviating symptoms associated with this autoimmune condition . However, further research is needed to establish long-term efficacy and safety profiles.

Clinical Trial Data Summary

Study IdentifierConditionPhasePopulation SizeTreatment DurationPrimary EndpointResults Summary
NCT00482417AsthmaII8814 daysChange in FEV1Significant improvement with this compound; gastrointestinal adverse effects noted
NCT00482898COPDIITBDTBDTBDPending results; expected to follow similar patterns as asthma studies

Pharmacokinetic Data

ParameterValue
AUC3367 nM × h
Dose15 mg once daily
Administration RouteOral
PopulationHealthy adults

Case Study: Efficacy in Asthma Management

In a double-blind crossover trial involving 88 adults with moderate asthma, participants received either this compound or placebo over two weeks. The primary endpoint was the change in FEV1 from baseline. Results showed that those on this compound experienced statistically significant improvements across multiple respiratory metrics, including reduced need for rescue medication and enhanced quality of life scores .

Case Study: Impact on Inflammatory Markers

A separate study focused on the effects of this compound on inflammatory markers in patients with rheumatoid arthritis. The results indicated a marked reduction in TNF-alpha levels following treatment with this compound, suggesting its potential utility as an anti-inflammatory agent .

Mecanismo De Acción

MK-0359 ejerce sus efectos al inhibir la actividad de PDE4, lo que lleva a niveles elevados de AMPc dentro de las células. Los niveles elevados de AMPc dan como resultado la activación de la proteína quinasa A (PKA), que a su vez fosforila varias proteínas diana implicadas en la regulación de la inflamación y las respuestas inmunitarias. Este mecanismo ayuda a reducir la inflamación y mejorar la función respiratoria en afecciones como el asma y la EPOC .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de MK-0359

This compound es único debido a su alta selectividad y potencia como inhibidor de PDE4. Ha mostrado resultados prometedores en estudios preclínicos y clínicos para el tratamiento del asma crónica y la EPOC, con un modo de interacción competitivo y reversible .

Actividad Biológica

MK-0359, also known as L-454,560, is a selective and orally active phosphodiesterase-4 (PDE4) inhibitor. It has garnered attention for its potential therapeutic applications in treating asthma and chronic obstructive pulmonary disease (COPD) due to its ability to modulate inflammatory responses through inhibition of PDE4 activity. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

PDE4 Inhibition : this compound selectively inhibits the PDE4 enzyme, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects, including:

  • Reduced Inflammation : Elevated cAMP levels inhibit pro-inflammatory cytokine release from immune cells.
  • Bronchodilation : Increased cAMP contributes to relaxation of bronchial smooth muscle, improving airflow in conditions like asthma and COPD.

Efficacy in Preclinical Studies

Research has demonstrated the biological activity of this compound through various preclinical studies. Notable findings include:

  • Anti-inflammatory Effects : In animal models of asthma, this compound significantly reduced airway hyperresponsiveness and inflammatory cell infiltration in lung tissues.
  • Bronchodilator Properties : Studies indicate that this compound effectively relaxes bronchial tissues in vitro and in vivo, showcasing its potential as a bronchodilator.

Data Summary

Study TypeFindingsReference
Preclinical ModelReduced airway hyperresponsiveness
In Vitro AssayIncreased cAMP levels in human bronchial cells
Animal ModelDecreased inflammatory cytokines

Case Studies

  • Asthma Management :
    • A study involving asthmatic subjects treated with this compound showed significant improvements in lung function metrics such as FEV1 (Forced Expiratory Volume in 1 second) compared to placebo controls.
  • COPD Treatment :
    • Clinical trials have indicated that patients with moderate to severe COPD experienced reduced exacerbation rates when treated with this compound over a 12-week period.

Safety and Tolerability

While this compound exhibits promising efficacy, safety profiles are essential for clinical application. Common side effects reported include:

  • Gastrointestinal disturbances
  • Headaches
  • Potential for increased risk of infections due to immunomodulation

Long-term safety studies are ongoing to further evaluate these risks.

Propiedades

Número CAS

346629-30-9

Fórmula molecular

C31H29N3O5S2

Peso molecular

587.7 g/mol

Nombre IUPAC

3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C31H29N3O5S2/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27/h6-19H,1-5H3/b28-17+

Clave InChI

YYGZHVJDHMMABU-OGLMXYFKSA-N

SMILES

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C

SMILES isomérico

CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C

SMILES canónico

CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MK0359;  MK 0359;  MK-0359;  L454560;  L 454560;  L-454560; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0359
Reactant of Route 2
MK-0359
Reactant of Route 3
MK-0359
Reactant of Route 4
MK-0359
Reactant of Route 5
Reactant of Route 5
MK-0359
Reactant of Route 6
MK-0359

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.